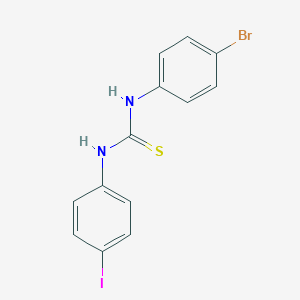
METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves the condensation of thiophene derivatives with appropriate acylating agents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Amino-2-thiophenecarboxylate: Another thiophene derivative with similar structural features but different functional groups.
2-[4-[Methyl(2-methylbutanoyl)amino]phenoxy]acetic acid: A compound with similar acylating groups but different core structures.
Uniqueness
METHYL 2-(3-METHYLBUTANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its thiophene core and acylating groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19NO3S |
|---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
methyl 2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-11(2)9-14(19)18-16-15(17(20)21-3)13(10-22-16)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,18,19) |
InChI Key |
CIDMJDOEQHVPNH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B458092.png)
![Methyl 2-({2-chloro-5-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458094.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 2-(benzoylamino)-4-methylpentanoate](/img/structure/B458095.png)
![5-{[5-({5-Fluoro-2-nitrophenoxy}methyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458096.png)


![5-{[5-({4-Chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458101.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458103.png)

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B458107.png)

![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B458110.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(pentafluorophenyl)methylidene]propanehydrazide](/img/structure/B458111.png)
